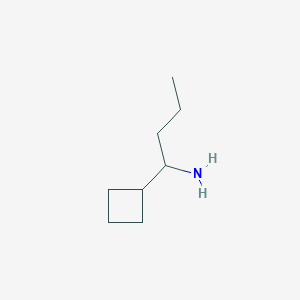
3-(2,3,5-Trimethylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3,5-Trimethylphenoxy)propanoic acid is a chemical compound with the molecular formula C12H16O3 . It is a monocarboxylic acid .
Molecular Structure Analysis
The molecular weight of 3-(2,3,5-Trimethylphenoxy)propanoic acid is 208.26 . The InChI code is 1S/C12H16O3/c1-8-6-9(2)10(3)11(7-8)15-5-4-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
3-(2,3,5-Trimethylphenoxy)propanoic acid is a powder . The boiling point and other physical properties are not specified in the search results .Applications De Recherche Scientifique
Polyphenolic Acids and Their Effects
Chlorogenic Acid (CGA) : Identified as a phenolic acid with various biological and pharmacological effects, CGA is abundant in green coffee extracts and tea. It exhibits antioxidant activity, anti-inflammatory, cardioprotective, and neuroprotective properties. CGA is involved in modulating lipid metabolism and glucose, potentially offering therapeutic roles in managing diseases like cardiovascular disease and diabetes (Naveed et al., 2018).
Syringic Acid (SA) : SA, a phenolic compound found in fruits and vegetables, has shown a wide range of therapeutic applications including prevention of diabetes, cardiovascular diseases (CVDs), and cancer. It possesses antioxidant, antimicrobial, and neuroprotective activities. The therapeutic properties of SA are attributed to its strong antioxidant activity, indicating its potential for human health benefits (Srinivasulu et al., 2018).
Applications in Environmental and Industrial Fields
Phenoxy Herbicides Sorption : Studies on the sorption of phenoxy herbicides, such as 2,4-D and related compounds, to soil and minerals, highlight the environmental behavior of these chemicals. Understanding the interactions between these herbicides and environmental components is crucial for assessing their fate and impact on ecosystems (Werner et al., 2012).
Lactic Acid Production from Biomass : Lactic acid, a crucial hydroxycarboxylic acid, is produced via the fermentation of biomass. Its role extends beyond the synthesis of biodegradable polymers to serving as a feedstock for green chemistry, showcasing its industrial applications and potential for producing valuable chemicals (Gao et al., 2011).
Safety and Hazards
The safety data sheet for 3-(2,3,5-Trimethylphenoxy)propanoic acid indicates that it is a flammable liquid and vapor. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(2,3,5-trimethylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-6-9(2)10(3)11(7-8)15-5-4-12(13)14/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKHBSNWWZFYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC(=O)O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3,5-Trimethylphenoxy)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2577772.png)

![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)

![2-(2-((Benzo[d]1,3-dioxolan-5-ylamino)sulfonyl)-4,5-dimethoxyphenyl)acetic acid](/img/structure/B2577776.png)

![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
